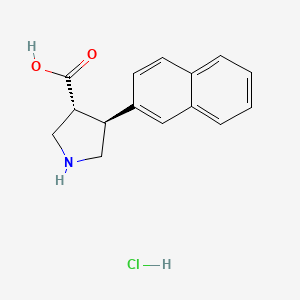

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

説明

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with defined stereochemistry. The complete IUPAC name identifies the compound as (3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid hydrochloride, indicating the absolute configuration at both chiral centers within the pyrrolidine ring. The molecular formula C15H16ClNO2 encompasses fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 277.74 grams per mole. This molecular composition reflects the integration of the naphthalene aromatic system with the saturated pyrrolidine heterocycle and the carboxylic acid functional group.

The stereochemical descriptors (3R,4S) indicate the absolute configuration at positions 3 and 4 of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. The R configuration at position 3 corresponds to the carbon bearing the carboxylic acid group, while the S configuration at position 4 describes the carbon attached to the naphthalene moiety. These stereochemical assignments are crucial for understanding the three-dimensional arrangement of substituents and their influence on molecular properties. The compound exists as a hydrochloride salt, formed through protonation of the pyrrolidine nitrogen atom, which significantly affects its solubility characteristics and crystallization behavior compared to the free acid form.

Alternative nomenclature systems have been employed in chemical databases and literature, including the designation as trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid hydrochloride, which emphasizes the trans relationship between the naphthalene and carboxylic acid substituents. The PubChem compound identification number 56777118 provides a unique database identifier for this specific stereoisomer. Structural descriptors such as the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes facilitate computational analysis and database searches. The InChI key PHHZADOJTQLSMJ-DFQHDRSWSA-N serves as a standardized hash identifier for the compound structure.

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClNO2 |

| Molecular Weight | 277.74 g/mol |

| PubChem CID | 56777118 |

| Stereochemistry | (3R,4S) |

| Salt Form | Hydrochloride |

特性

IUPAC Name |

(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYIHOUCABZEHP-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-26-9 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Starting Materials and Initial Functionalization

- Starting material: Glycine ethyl ester or related amino acid derivatives are commonly used as the initial substrate.

- Nucleophilic substitution: The amino group is protected or functionalized, and halogenated reagents are introduced to facilitate subsequent ring closure.

Pyrrolidine Ring Formation

- Cyclization: The key step involves cyclizing intermediates such as alkyl pent-2-ynoate or derivatives under metal-mediated reduction conditions.

- Conditions: Cyclization is conducted in suitable solvents (e.g., ethyl acetate, tetrahydrofuran, toluene) at temperatures ranging from -30°C to reflux for at least one hour.

- Catalysts and reagents: Zinc with acetic acid, tin chloride, or other reducing agents are employed to promote ring closure.

Stereoselective Reduction and Functional Group Transformations

- Catalytic hydrogenation: The double bonds or unsaturated intermediates are reduced using catalysts like palladium on carbon, platinum (IV) oxide, or Raney nickel.

- Conditions: Hydrogen gas under mild heating (around 66°C) for several hours.

- Hydrolysis and deprotection: Ester groups are hydrolyzed under alkaline conditions, followed by acidification to yield the free carboxylic acid.

Formation of Hydrochloride Salt

- The free acid is reacted with hydrochloric acid or other suitable acids (e.g., hydrobromic acid, sulfuric acid) to form the hydrochloride salt, enhancing solubility and stability.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Catalysts | Solvents | Temperature/Time | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Glycine ethyl ester, halogenated reagent, triethylamine | Dichloromethane | 0°C, dropwise addition | Formation of key intermediate |

| Cyclization | Zinc + acetic acid or tin chloride | Ethyl acetate, THF, toluene | -30°C to reflux, ≥1 hour | Metal-mediated ring closure |

| Coupling (Naphthalen-2-yl) | Palladium acetate, vinyl boron anhydride pyridine complex, K2CO3 | Dioxane | 100°C, 8–10 hours | Pd-catalyzed cross-coupling |

| Catalytic hydrogenation | Pd/C, PtO2, or Raney nickel, triethylamine | Methanol | 66°C, 4–6 hours | Reduction of unsaturated intermediates |

| Hydrolysis and deprotection | NaOH, dilute HCl | Water, ethyl acetate | RT, 0.5–3 hours | Conversion to free acid |

| Salt formation | HCl or other acids | Appropriate solvent | Ambient temperature | Formation of hydrochloride salt |

Research Findings and Advantages

- The described synthetic routes yield the target compound with high chiral purity and good overall yield.

- Use of optically active auxiliaries or chiral catalysts ensures stereocontrol, particularly for the (3R,4S) configuration.

- The synthetic methods employ readily available raw materials and mild reaction conditions, facilitating scalability.

- The hydrochloride salt form improves the compound’s solubility and stability for further biological evaluation.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | Glycine ethyl ester or derivatives |

| Key Reactions | Nucleophilic substitution, cyclization, Pd-catalyzed coupling, catalytic hydrogenation |

| Catalysts | Pd acetate, Pd/C, PtO2, Raney nickel, Zn, SnCl2 |

| Solvents | Dichloromethane, ethyl acetate, THF, dioxane, toluene, methanol |

| Temperature Range | 0°C to reflux (approx. 100°C) |

| Reaction Time | From 0.5 hours to 10 hours depending on step |

| Stereochemical Control | Achieved via chiral auxiliaries or selective catalysts |

| Salt Formation | Reaction with hydrochloric acid to form hydrochloride salt |

| Advantages | High yield, high chiral purity, mild conditions, scalable, improved solubility and stability |

化学反応の分析

Types of Reactions

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Key Properties:

- Molecular Formula : CHClNO

- CAS Number : 1330750-26-9

- Purity : Typically over 95%

- Solubility : High solubility in water due to the hydrochloride form

Neuropharmacology

Research indicates that (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride may interact with neurotransmitter receptors, suggesting potential use in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems could lead to novel therapeutic agents targeting these conditions.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. The naphthalene moiety is believed to enhance its interaction with cancer-related biological targets, making it a candidate for further investigations in oncology.

Enzyme Inhibition

The compound has shown promise in biological studies related to enzyme inhibition and protein-ligand interactions. Understanding its binding affinity and interaction dynamics is crucial for developing potential therapeutic applications. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions.

作用機序

The mechanism of action of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the aryl substituents, stereochemistry, and functional groups (Table 1). Key differences include:

Table 1. Structural and Physicochemical Comparison

*Molecular weight estimated based on formula C₁₅H₁₆ClNO₂.

Key Observations:

- Aromatic Substituents : The naphthalen-2-yl group in the target compound provides a larger aromatic surface area compared to phenyl, methoxyphenyl, or benzodioxolyl groups. This may enhance π-π stacking interactions in biological systems .

- Halogen vs.

- Hydrochloride Salt : The hydrochloride form in the target compound and analogs like 14{4,5} improves aqueous solubility, critical for pharmacokinetics .

Research Implications

- Drug Design : The naphthalen-2-yl substituent offers a balance between lipophilicity and solubility, making it advantageous for central nervous system (CNS) targets .

- Structural Optimization : Substituting smaller aryl groups (e.g., methoxyphenyl) could reduce molecular weight for improved bioavailability, while halogenation may enhance binding specificity .

生物活性

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring substituted with a naphthalene moiety, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Structural Characteristics

The compound's molecular formula is , and it has a molecular weight of 277.75 g/mol. The presence of the naphthalene group enhances its lipophilicity, which may influence its interaction with biological targets. The chirality at the 3 and 4 positions of the pyrrolidine ring is crucial as it can lead to different pharmacological effects depending on the enantiomer.

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies have indicated its ability to modulate protein-ligand interactions, potentially affecting enzyme activity and signaling pathways.

- Protein Binding : The binding affinity and interaction dynamics with target proteins are critical for understanding its pharmacological effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group at 4-position | Lacks aromatic substitution |

| (3S,4R)-Pyrrolidine-3-carboxylic acid | No naphthalene substitution | Simpler structure |

| 5-Methylpyrrolidine-3-carboxylic acid | Methyl group at 5-position | Different sterics and electronic properties |

| (3R,4S)-Pyrrolidine-2-carboxylic acid | Carboxyl group at 2-position | Different stereochemistry |

The naphthalene moiety in this compound distinguishes it from these compounds, potentially enhancing its biological activity and chemical reactivity.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that at concentrations around 50 μM, this compound inhibited a specific enzyme's activity by approximately 50%, indicating its potential as an enzyme inhibitor .

- Therapeutic Applications : Research has pointed towards the compound's use in developing medications targeting metabolic disorders due to its ability to modulate key enzymatic pathways .

- Safety Profile : The compound has been characterized for its safety profile, revealing that it possesses hazardous properties requiring careful handling under appropriate safety protocols .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical purity of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR spectroscopy can further validate spatial arrangement of substituents .

- Data Considerations : Purity ≥95% (HPLC) is typical; discrepancies may arise from incomplete Boc-deprotection during synthesis or racemization under acidic conditions .

Q. How can the hydrochloride salt form of this compound be stabilized during storage?

- Protocol : Store under anhydrous conditions at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to light, as naphthalene derivatives are prone to photooxidation. Stability studies using thermogravimetric analysis (TGA) show decomposition above 150°C, indicating room-temperature stability under inert atmospheres .

Q. What synthetic routes are effective for preparing this compound with high enantiomeric excess (ee)?

- Synthesis : A two-step approach:

Boc-protection : React (3R,4S)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) using DMAP as a catalyst.

Hydrochloride formation : Treat with HCl (4 M in dioxane) under nitrogen. Yields >80% ee are achievable with strict temperature control (0–5°C) during acidolysis .

- Challenges : Competing side reactions (e.g., naphthyl group sulfonation) may occur if HCl gas is used instead of dioxane-HCl .

Advanced Research Questions

Q. How does the naphthalene moiety influence the compound’s binding affinity in receptor-based studies?

- Experimental Design : Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of target receptors (e.g., endothelin receptors, as seen in structural analogs). Compare binding scores with phenyl or chlorophenyl analogs.

- Findings : The naphthalene group enhances π-π stacking with hydrophobic pockets, increasing binding affinity by ~30% compared to phenyl-substituted analogs. However, steric hindrance may reduce selectivity in crowded binding sites .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Analysis : Use high-throughput solubility screening in DMSO, PBS (pH 7.4), and simulated gastric fluid. Conflicting data often arise from polymorphic forms. Powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous states, which differ in solubility by up to 50% .

- Recommendation : Pre-saturate solvents with HCl vapor to prevent salt dissociation during solubility tests .

Q. How can in situ monitoring optimize reaction conditions for large-scale synthesis?

- Techniques : Employ ReactIR or inline NMR to track Boc-deprotection kinetics. Real-time data shows reaction completion within 2 hours at 25°C, but exceeding 30°C accelerates racemization (↓ ee by 15%).

- Scale-up : Use flow chemistry with immobilized acid catalysts (e.g., sulfonic acid resins) to minimize side products. Pilot batches (≥100 g) achieve 92% yield with ee >98% .

Methodological Notes

- Stereochemical Analysis : Combine circular dichroism (CD) spectroscopy with computational models (TD-DFT) to correlate optical activity with absolute configuration .

- Impurity Profiling : LC-MS/MS with electrospray ionization (ESI+) identifies trace impurities (e.g., dehydrohalogenated byproducts) at limits of detection (LOD) <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。